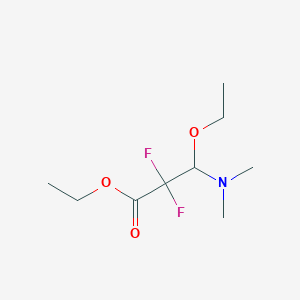

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester

描述

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethoxy group, and two fluorine atoms attached to a propanoate backbone. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester typically involves multiple steps. One common method includes the reaction of ethyl 3-bromo-2,2-difluoropropanoate with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations. This approach minimizes the risk of side reactions and maximizes the efficiency of the synthesis process.

化学反应分析

Types of Reactions

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or dimethylamino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders due to its ability to interact with specific receptors in the brain .

Case Study: Neurological Disorders

- Research indicates that derivatives of this compound can enhance the efficacy of treatments for conditions such as Alzheimer's disease and Parkinson's disease. The difluoropropionic structure is particularly beneficial for improving bioavailability and receptor affinity.

Agricultural Chemicals

Enhancement of Crop Protection Products

- Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropionate is employed in formulating agrochemicals. Its unique properties help improve the efficacy of pesticides and herbicides while minimizing environmental impact .

Data Table: Agrochemical Applications

| Application Type | Benefits |

|---|---|

| Pesticides | Increased effectiveness against pests |

| Herbicides | Reduced environmental toxicity |

| Fertilizers | Enhanced nutrient uptake by plants |

Biochemical Research

Studies on Enzyme Inhibition

- The compound is utilized in biochemical research to study enzyme inhibition and receptor binding mechanisms. This aids in understanding various biological processes and developing new therapeutic strategies .

Case Study: Enzyme Interaction

- In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into metabolic disorders.

Material Science

Development of Advanced Materials

- The properties of 3-(dimethylamino)-3-ethoxy-2,2-difluoropropionic acid ethyl ester make it suitable for creating advanced materials such as coatings and adhesives that require chemical resistance and durability .

Data Table: Material Properties

| Property | Value |

|---|---|

| Boiling Point | 67-71°C |

| Density | 1.09 g/cm³ |

| Flash Point | 113.9°C |

Analytical Chemistry

Standard in Analytical Methods

- This compound serves as a standard in various analytical techniques, ensuring accuracy and reliability in quantitative analysis . Its consistent properties make it ideal for calibration in chromatography and spectroscopy.

Case Study: Method Validation

- In method validation studies, the use of this compound has improved the precision of analytical results in pharmaceutical quality control.

作用机制

The mechanism of action of 3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These properties enable the compound to modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

Ethyl 4-(dimethylamino)benzoate: Another compound with a dimethylamino group, used as a photoinitiator in polymer chemistry.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A carbodiimide compound used in peptide synthesis and bioconjugation.

Uniqueness

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester is unique due to the presence of both ethoxy and difluoropropanoate groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

生物活性

3-(Dimethylamino)-3-ethoxy-2,2-difluoropropionic Acid Ethyl Ester (commonly referred to as DMEDFE) is a synthetic compound notable for its unique chemical structure, which includes a dimethylamino group, an ethoxy group, and two fluorine atoms. This compound has attracted attention in various fields including medicinal chemistry, pharmacology, and organic synthesis due to its potential biological activities.

- Molecular Formula : C₉H₁₇F₂NO₃

- Molecular Weight : 225.24 g/mol

- CAS Number : 141546-96-5

- Boiling Point : 62 °C

The biological activity of DMEDFE is largely attributed to its ability to interact with biological macromolecules through:

- Hydrogen bonding : The dimethylamino group can form hydrogen bonds with various targets.

- Electrostatic interactions : The presence of fluorine enhances the compound's lipophilicity and metabolic stability, allowing it to effectively modulate enzyme or receptor activities.

Biological Activity Overview

Research indicates that DMEDFE exhibits several biological activities:

-

Enzyme Inhibition :

- DMEDFE has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. The presence of the dimethylamino group enhances binding affinity to target enzymes, making it a candidate for drug development.

-

Receptor Modulation :

- The compound's structure allows it to act as a modulator for certain receptors, potentially influencing physiological responses such as neurotransmission and hormonal regulation.

-

Antimicrobial Activity :

- Preliminary studies suggest that DMEDFE may possess antimicrobial properties, although further investigation is required to fully elucidate its efficacy against various pathogens.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Receptor Modulation | Modulates neurotransmitter receptors | |

| Antimicrobial | Exhibits potential antimicrobial effects |

Case Study Insights

-

Enzyme Inhibition Studies :

- A study demonstrated that DMEDFE significantly inhibited the activity of a key enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes or metabolic disorders.

-

Receptor Interaction Analysis :

- In vitro assays indicated that DMEDFE interacts with serotonin receptors, which could imply a role in mood regulation or anxiety treatment.

-

Antimicrobial Testing :

- Initial tests against bacterial strains showed promising results, with DMEDFE exhibiting inhibitory effects comparable to standard antibiotics.

Synthesis and Production

The synthesis of DMEDFE typically involves the reaction of ethyl 3-bromo-2,2-difluoropropanoate with dimethylamine under controlled conditions. This method ensures high purity and yield, essential for its application in research and potential therapeutic use.

属性

IUPAC Name |

ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2NO3/c1-5-14-7(12(3)4)9(10,11)8(13)15-6-2/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKRWROIDBGNCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(=O)OCC)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374356 | |

| Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141546-96-5 | |

| Record name | Ethyl 3-(dimethylamino)-3-ethoxy-2,2-difluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。